An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-methoxybenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-2-methoxybenzaldehyde (CAS No: 43192-33-2). It is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document details its physicochemical characteristics, spectral data, and key synthetic protocols. The information is intended to be a practical resource for researchers utilizing this versatile building block in the development of novel chemical entities.
Chemical and Physical Properties
4-Bromo-2-methoxybenzaldehyde is a substituted aromatic aldehyde with a molecular formula of C₈H₇BrO₂. Its structure, featuring a bromine atom, a methoxy (B1213986) group, and an aldehyde functional group on a benzene (B151609) ring, imparts a unique reactivity profile that makes it a versatile reagent in various chemical transformations.[1] The presence of the bromine atom allows for participation in cross-coupling reactions, while the aldehyde group is amenable to a wide range of nucleophilic additions and condensation reactions.
Table 1: Physicochemical Properties of 4-Bromo-2-methoxybenzaldehyde
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇BrO₂ | |
| Molecular Weight | 215.04 g/mol | |
| CAS Number | 43192-33-2 | |
| Appearance | White to off-white solid | - |
| Melting Point | 67-71 °C | [2] |
| Boiling Point | 288.1 °C at 760 mmHg (Predicted) | - |
| Density | 1.5 g/cm³ (Predicted) | - |
| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and dichloromethane (B109758). | - |
| InChI Key | YMXQYZABFWVXEK-UHFFFAOYSA-N | |
| SMILES | COc1cc(Br)ccc1C=O |
Spectroscopic Data
The structural elucidation and purity assessment of 4-Bromo-2-methoxybenzaldehyde are typically performed using a combination of spectroscopic techniques. The following sections provide an overview of the expected spectral data.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of 4-Bromo-2-methoxybenzaldehyde. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.
Table 2: Predicted ¹H NMR Spectral Data for 4-Bromo-2-methoxybenzaldehyde (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.4 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~7.7 | Doublet | 1H | Aromatic proton (ortho to aldehyde) |
| ~7.2 | Doublet of doublets | 1H | Aromatic proton (ortho to bromine) |
| ~7.1 | Doublet | 1H | Aromatic proton (ortho to methoxy) |
| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |
Table 3: Predicted ¹³C NMR Spectral Data for 4-Bromo-2-methoxybenzaldehyde (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~189 | Aldehyde Carbonyl (C=O) |
| ~161 | Aromatic Carbon (C-OCH₃) |
| ~135 | Aromatic Carbon (C-CHO) |
| ~128 | Aromatic Carbon |
| ~125 | Aromatic Carbon (C-Br) |
| ~121 | Aromatic Carbon |
| ~112 | Aromatic Carbon |
| ~56 | Methoxy Carbon (-OCH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromo-2-methoxybenzaldehyde will exhibit characteristic absorption bands corresponding to its functional groups.
Table 4: Predicted FT-IR Spectral Data for 4-Bromo-2-methoxybenzaldehyde
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-3100 | Medium | C-H stretch (aromatic and aldehyde) |
| ~2850 | Medium | C-H stretch (methoxy) |
| ~1690 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (asymmetric, aryl ether) |
| ~1020 | Strong | C-O stretch (symmetric, aryl ether) |
| ~820 | Strong | C-H bend (out-of-plane, substituted benzene) |
| ~600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 4-Bromo-2-methoxybenzaldehyde will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
Table 5: Predicted Mass Spectrometry Data for 4-Bromo-2-methoxybenzaldehyde
| m/z | Relative Intensity | Assignment |
| 214/216 | ~1:1 | [M]⁺ (Molecular ion) |
| 185/187 | ~1:1 | [M-CHO]⁺ |
| 172/174 | ~1:1 | [M-C₂H₂O]⁺ |
| 157/159 | ~1:1 | [M-CHO-CO]⁺ |
| 134 | - | [M-Br]⁺ |
Experimental Protocols
Synthesis of 4-Bromo-2-methoxybenzaldehyde
A common and efficient method for the synthesis of 4-Bromo-2-methoxybenzaldehyde is a two-step process starting from 1,4-dibromo-2-fluorobenzene (B72686).[1][3]
Step 1: Synthesis of 2-Fluoro-4-bromobenzaldehyde
This step involves a metal-halogen exchange followed by formylation.[1]
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Materials:
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1,4-Dibromo-2-fluorobenzene
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Isopropylmagnesium chloride (i-PrMgCl)
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Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), aqueous solution
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-dibromo-2-fluorobenzene in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of isopropylmagnesium chloride in THF dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Slowly add anhydrous DMF to the reaction mixture, ensuring the temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding a dilute aqueous solution of hydrochloric acid.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from heptane to yield 2-fluoro-4-bromobenzaldehyde.
-
Step 2: Synthesis of 4-Bromo-2-methoxybenzaldehyde
This step is a nucleophilic aromatic substitution (SNAr) reaction.[1]
-
Materials:
-
2-Fluoro-4-bromobenzaldehyde
-
Methanol
-
Potassium carbonate (K₂CO₃)
-
Heptane
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-4-bromobenzaldehyde in methanol.
-
Add potassium carbonate to the solution.
-
Heat the reaction mixture to 50 °C and stir for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude 4-Bromo-2-methoxybenzaldehyde by crystallization from heptane.
-
Caption: Synthetic pathway for 4-Bromo-2-methoxybenzaldehyde.
Purification by Column Chromatography
For higher purity, 4-Bromo-2-methoxybenzaldehyde can be purified by flash column chromatography on silica (B1680970) gel.
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Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate). The exact ratio should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the mobile phase, gradually increasing the polarity if necessary.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified 4-Bromo-2-methoxybenzaldehyde.
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Caption: General workflow for column chromatography purification.
Chemical Reactivity and Applications
4-Bromo-2-methoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and functional materials.[4]
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Cross-Coupling Reactions: The bromine atom can be readily displaced or participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
-
Aldehyde Chemistry: The aldehyde group can undergo a wide range of transformations, including:
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Oxidation to the corresponding carboxylic acid.
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Reduction to the corresponding benzyl (B1604629) alcohol.
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Reductive amination to form substituted benzylamines.
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Wittig reaction to form alkenes.
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Condensation reactions (e.g., aldol, Knoevenagel) to form α,β-unsaturated systems.
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These reactions make 4-Bromo-2-methoxybenzaldehyde a valuable precursor for the synthesis of complex molecules with potential biological activity.
Safety and Handling
4-Bromo-2-methoxybenzaldehyde should be handled with appropriate safety precautions in a well-ventilated area or fume hood.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Inhalation: Avoid breathing dust.
-
Ingestion: Harmful if swallowed.
-
Storage: Store in a cool, dry place away from incompatible materials.
Consult the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
4-Bromo-2-methoxybenzaldehyde is a versatile and valuable building block in organic synthesis. Its well-defined chemical and physical properties, coupled with its diverse reactivity, make it an important intermediate for the development of new pharmaceuticals and materials. This guide provides essential technical information to support its effective use in research and development.
References
- 1. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. 4-溴-2-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 4. psasir.upm.edu.my [psasir.upm.edu.my]
